molecular formula C18H18N2O3 B5026851 N-(3-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide

N-(3-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide

Cat. No. B5026851
M. Wt: 310.3 g/mol
InChI Key: FXOFYBLUPRYBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, commonly known as MPB, is a synthetic compound that has gained significant attention in the field of scientific research. MPB is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the metabolism of glucocorticoids. MPB has been extensively studied for its potential application in treating metabolic disorders such as obesity, diabetes, and metabolic syndrome.

Mechanism of Action

MPB exerts its pharmacological effects by inhibiting the enzyme 11β-HSD1, which plays a crucial role in the metabolism of glucocorticoids. 11β-HSD1 converts inactive cortisone to active cortisol in adipose tissue and liver, which promotes adiposity and insulin resistance. Inhibition of 11β-HSD1 activity by MPB leads to reduced cortisol levels, which in turn results in improved glucose metabolism, insulin sensitivity, and reduced adiposity.
Biochemical and Physiological Effects:
MPB has been shown to improve glucose metabolism, insulin sensitivity, and reduce adiposity in animal models of obesity and diabetes. MPB treatment leads to reduced cortisol levels, which in turn reduces adiposity and improves insulin sensitivity. MPB has also been shown to reduce inflammation and oxidative stress, which are associated with metabolic disorders such as obesity and diabetes.

Advantages and Limitations for Lab Experiments

MPB is a potent and selective inhibitor of 11β-HSD1, which makes it an ideal tool for studying the role of this enzyme in metabolic disorders. MPB has been extensively studied in animal models of obesity and diabetes, and its pharmacological effects have been well characterized. However, the use of MPB in humans is limited by its potential side effects and toxicity.

Future Directions

MPB has shown promising results in animal models of obesity and diabetes, and its potential application in treating metabolic disorders is an area of active research. Future studies should focus on optimizing the pharmacokinetic properties of MPB to improve its efficacy and reduce its toxicity. Additionally, the potential application of MPB in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease should be explored. Overall, MPB represents a promising tool for studying the role of 11β-HSD1 in metabolic disorders and developing novel therapeutics for these conditions.

Synthesis Methods

The synthesis of MPB involves the reaction of 3-methoxybenzoyl chloride with 2-oxo-1-pyrrolidineacetamide in the presence of a base such as triethylamine. The resulting product is then treated with 4-aminobenzamide to obtain MPB in high yield and purity.

Scientific Research Applications

MPB has been extensively studied for its potential application in treating metabolic disorders such as obesity, diabetes, and metabolic syndrome. MPB is a potent inhibitor of 11β-HSD1, which converts inactive cortisone to active cortisol in adipose tissue and liver. Inhibition of 11β-HSD1 activity by MPB leads to reduced cortisol levels, which in turn results in improved glucose metabolism, insulin sensitivity, and reduced adiposity.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-5-2-4-14(12-16)19-18(22)13-7-9-15(10-8-13)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOFYBLUPRYBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.